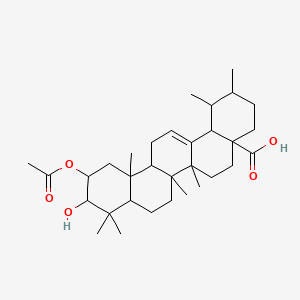![molecular formula C14H25N B12276725 N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B12276725.png)
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)tricyclo[5210,2,6]decan-8-amine is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C14H25N, and it has a molecular weight of 207.36 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. Subsequent functionalization steps introduce the butan-2-yl and amine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[5.2.1.0,2,6]decan-8-amine: Shares the tricyclic core but lacks the butan-2-yl group.
N-Benzyltricyclo[5.2.1.0,2,6]decan-8-amine: Contains a benzyl group instead of the butan-2-yl group.
Uniqueness
N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H25N |
|---|---|
Molekulargewicht |
207.35 g/mol |
IUPAC-Name |
N-butan-2-yltricyclo[5.2.1.02,6]decan-8-amine |
InChI |
InChI=1S/C14H25N/c1-3-9(2)15-14-8-10-7-13(14)12-6-4-5-11(10)12/h9-15H,3-8H2,1-2H3 |
InChI-Schlüssel |
YMALQGJJHAIFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1CC2CC1C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


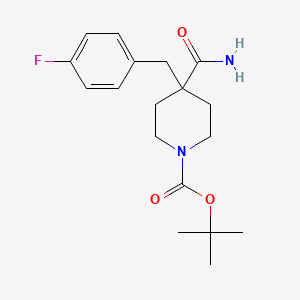

![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
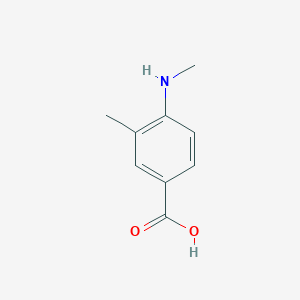
![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)
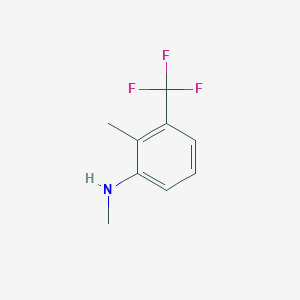

![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)
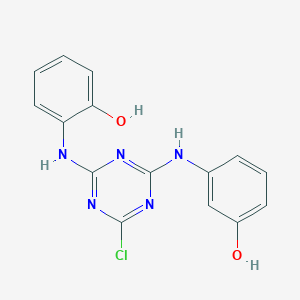
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)
![7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276705.png)
![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)
![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)
